Welcome to the BenchChem Online Store!
molecular formula C11H21NO3 B1592644 Tert-butyl 4-hydroxyazepane-1-carboxylate CAS No. 478832-21-2

Tert-butyl 4-hydroxyazepane-1-carboxylate

Cat. No. B1592644
M. Wt: 215.29 g/mol
InChI Key: CRFSWDBNKHNGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006232B2

Procedure details

To a solution of tert-butyl 4-hydroxyazepane-1-carboxylate (1.00 g, 4.65 mmol) in ethyl acetate (23 ml) was added 4N hydrogen chloride in ethyl acetate (23 ml, 92.0 mmol). The mixture was stirred at room temperature for 5 hours. The mixture was concentrated in vacuo to afford azepan-4-ol hydrochloride as a pale yellow oil (710 mg, 4.65 mmol, >99%). This compound was used for the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:8][CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[ClH:16]>C(OCC)(=O)C>[ClH:16].[NH:5]1[CH2:6][CH2:7][CH2:8][CH:2]([OH:1])[CH2:3][CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1CCN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.N1CCC(CCC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.65 mmol
AMOUNT: MASS 710 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.